1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione -

1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4576137
CAS Number:
Molecular Formula: C18H23N5O2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The research highlights the development and investigation of several theophylline derivatives with modifications at the 7 and 8 positions of the purine ring. These modifications aim to enhance their activity and selectivity towards specific targets, leading to improved therapeutic potential for conditions like asthma, cardiovascular diseases, and neurodegenerative disorders. [, , , , , , ]

Synthesis Analysis

For instance, the synthesis of 8-alkylamino-substituted theophylline derivatives is described in []. The process involves reacting theophylline with an appropriate alkylating agent to introduce a substituent at the 7-position, followed by reacting with an alkylamine to introduce the 8-alkylamino group.

Another example is described in [] where the synthesis of a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives is detailed. The synthesis begins with the reaction of theophylline with chloroacetyl chloride, followed by reaction with piperazine and subsequent modifications to introduce various substituents.

Molecular Structure Analysis

For example, in [], the crystal structure of 8‐amino‐7‐(4‐morpholinobutyl)theophylline is described. The study highlights the planar purine ring system, the conformation of the aminoalkyl side chain, and the chair conformation adopted by the morpholine ring.

Similarly, [] reports the crystal structure of anhydrous theophylline, detailing the planar stacking of theophylline molecules and their inclination relative to the crystallographic axes.

Mechanism of Action
  • Adenosine Receptor Antagonism: Some theophylline derivatives, such as those discussed in [], exhibit antagonism towards adenosine receptors, particularly the A2A subtype. This antagonism influences various signaling pathways, contributing to their neuroprotective effects and potential therapeutic benefits in Parkinson's disease.
  • Phosphodiesterase Inhibition: Certain theophylline derivatives act as inhibitors of phosphodiesterase enzymes, as mentioned in []. This inhibition leads to increased intracellular levels of cyclic nucleotides like cAMP, resulting in bronchodilation and anti-inflammatory effects.
Physical and Chemical Properties Analysis

The provided research primarily focuses on the synthesis, structural characterization, and biological activity of theophylline derivatives. While some physical properties like melting points are mentioned in certain cases, such as in [], a comprehensive analysis of their physical and chemical properties is not provided. Further studies are needed to determine properties like solubility, logP, and other pharmacokinetically relevant parameters.

Applications
  • Antiasthmatic Agents: The bronchodilatory and anti-inflammatory properties of theophylline derivatives make them promising candidates for developing antiasthmatic drugs, as explored in [].
  • Cardiovascular Therapeutics: Some theophylline derivatives exhibit cardiovascular activity, including antiarrhythmic and hypotensive effects []. These properties highlight their potential for treating cardiovascular diseases.
  • Neuroprotective Agents: As demonstrated in [], certain theophylline derivatives, through their adenosine A2A receptor antagonism, exhibit neuroprotective effects in models of Parkinson's disease, suggesting their potential therapeutic application in neurodegenerative disorders.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound features a theophylline core with a 7-position substitution consisting of a 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group. It demonstrated strong prophylactic antiarrhythmic activity in experimental studies. []

Relevance: This compound, like 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, shares the fundamental theophylline core structure. The key difference lies in the substituents at the 7-position and the absence of an 8-position substituent in this compound. The presence of the piperazine ring in the 7-position substituent is notable, as piperazine derivatives are often investigated for their potential cardiovascular effects. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

Compound Description: This compound features a theophylline core with an 8-amino group and a 7-position 2-hydroxy-3-morpholinopropyl substituent. The crystal structure revealed a planar purine ring system and a chair conformation for the morpholine ring. []

Relevance: This compound highlights the structural similarities with 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, specifically the presence of substitutions at both the 7 and 8 positions of the theophylline core. While the specific substituents differ, the presence of an amino group at the 8-position and a substituted propyl chain at the 7-position indicates a potential structure-activity relationship within this class of compounds. []

Relevance: The structural similarity of this compound to 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione lies in the presence of an amino group at the 8-position and a flexible alkyl chain bearing a cyclic amine (morpholine) at the 7-position of the theophylline core. The variation in the alkyl chain length and the type of cyclic amine present provides insight into the structure-activity relationships associated with these modifications. []

7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

Compound Description: This compound features a theophylline core with a 7-[3-(dibenzylamino)-2-hydroxypropyl] group and an 8-(furfurylamino) substituent. The structure is stabilized by intramolecular and intermolecular hydrogen bonding. []

Relevance: This compound shares with 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione the presence of substituents at both the 7 and 8 positions of the theophylline core. This highlights the possibility of modulating the biological activity of theophylline by introducing diverse substituents at these positions. The presence of a furan ring in the 8-position substituent further expands the structural diversity within this group of related compounds. []

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in synthesizing various derivatives evaluated for antiasthmatic activity. []

Relevance: This compound is closely related to 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, differing primarily in the substituent at the 7-position. This suggests that modifications at this position, particularly by introducing piperazine moieties, could influence the biological activity profile, potentially leading to antiasthmatic properties. []

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

Compound Description: This compound, derived from 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, exhibits significant pulmonary vasodilator activity, surpassing the potency of the standard drug Cilostazol. []

Relevance: This derivative showcases the impact of specific substitutions on the piperazine ring of the 7-position substituent in the parent compound. The presence of the 3,4-dichlorophenyl ethyl group significantly enhances the pulmonary vasodilator activity compared to the parent compound, highlighting the importance of substituent selection for optimizing biological activity. []

7-(2-{4-[(2,4-di-nitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (6) and 7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (4)

Compound Description: These compounds, also derived from the 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione scaffold, demonstrate moderate to mild pulmonary vasodilator activity. []

Relevance: The varying degrees of activity observed with these derivatives further emphasize the crucial role of the substituents on the piperazine ring in influencing the biological activity. The presence of electron-withdrawing groups, as seen in compound (6), appears to contribute to higher activity compared to the electron-donating hydroxy group in compound (4). This information suggests that fine-tuning the electronic properties of the substituents could be a viable strategy for optimizing the desired biological activity. []

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

Compound Description: MKS-492 is a known type III isozyme inhibitor of cyclic nucleotide phosphodiesterase. It effectively inhibits antigen-induced bronchoconstriction, PAF-induced bronchoconstriction, leukotriene B4-induced airway eosinophilia, and passive cutaneous anaphylaxis in experimental models. []

Relevance: This compound shares with 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione the presence of an amino group at the 8-position and a substituted alkyl chain at the 7-position of the theophylline core. The presence of the dimethoxyphenyl and methoxy groups in MKS-492 highlights the potential for incorporating aromatic and ether functionalities within these substituents to modulate biological activity. []

Properties

Product Name

1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H23N5O2/c1-5-10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20)

InChI Key

XBWBBOWEIIVZMQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.